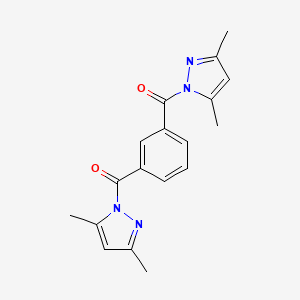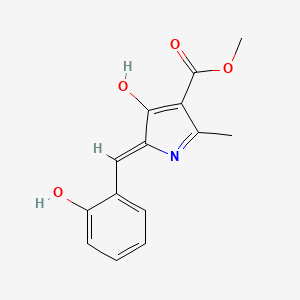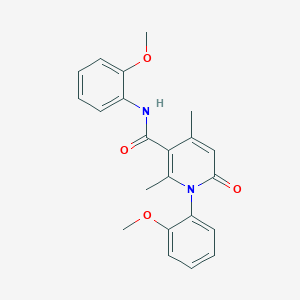
N~1~,N~2~-diisopropylhomoserinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-diisopropylhomoserinamide (DIPHS) is a synthetic compound that has been widely used in scientific research. It is a homoserine derivative that is structurally similar to the neurotransmitter acetylcholine. DIPHS has been used to study the mechanisms of action of acetylcholine and its receptors, as well as to investigate the biochemical and physiological effects of acetylcholine agonists and antagonists.
Mécanisme D'action
N~1~,N~2~-diisopropylhomoserinamide acts as an agonist for nicotinic acetylcholine receptors. When N~1~,N~2~-diisopropylhomoserinamide binds to these receptors, it causes them to open and allow the influx of ions such as sodium and calcium. This influx of ions leads to depolarization of the cell membrane and the generation of an action potential. N~1~,N~2~-diisopropylhomoserinamide also acts as an antagonist for muscarinic acetylcholine receptors, blocking the binding of acetylcholine and preventing the activation of these receptors.
Biochemical and Physiological Effects:
N~1~,N~2~-diisopropylhomoserinamide has a wide range of biochemical and physiological effects. It has been shown to stimulate the release of neurotransmitters such as dopamine and serotonin, as well as to enhance synaptic plasticity. N~1~,N~2~-diisopropylhomoserinamide has also been shown to have anti-inflammatory effects and to reduce oxidative stress. In addition, N~1~,N~2~-diisopropylhomoserinamide has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~,N~2~-diisopropylhomoserinamide in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. It also has a well-characterized mechanism of action and has been extensively studied in the scientific literature. However, one limitation of using N~1~,N~2~-diisopropylhomoserinamide is that it is not selective for specific subtypes of acetylcholine receptors, which can make it difficult to interpret the results of experiments. In addition, N~1~,N~2~-diisopropylhomoserinamide has a relatively short half-life and can be rapidly metabolized, which can limit its usefulness in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N~1~,N~2~-diisopropylhomoserinamide. One area of interest is the development of more selective agonists and antagonists for specific subtypes of acetylcholine receptors. Another area of interest is the investigation of the effects of N~1~,N~2~-diisopropylhomoserinamide on various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, there is potential for the use of N~1~,N~2~-diisopropylhomoserinamide as a therapeutic agent in the treatment of these and other disorders.
Méthodes De Synthèse
N~1~,N~2~-diisopropylhomoserinamide can be synthesized by reacting homoserine lactone with isopropylamine in the presence of a catalyst. The resulting product is then purified by column chromatography. The synthesis of N~1~,N~2~-diisopropylhomoserinamide is relatively simple and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
N~1~,N~2~-diisopropylhomoserinamide has been used in a wide range of scientific research applications. It has been used to study the mechanisms of action of acetylcholine receptors, as well as to investigate the effects of acetylcholine agonists and antagonists on various physiological processes. N~1~,N~2~-diisopropylhomoserinamide has also been used in studies of the nervous system, including investigations of synaptic transmission and neural plasticity.
Propriétés
IUPAC Name |
4-hydroxy-N-propan-2-yl-2-(propan-2-ylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)11-9(5-6-13)10(14)12-8(3)4/h7-9,11,13H,5-6H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECTVZDASSTPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CCO)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5110380 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[3-(2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6055188.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6055204.png)
![methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6055212.png)


![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6055231.png)
![N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6055236.png)
![N'-(2,4-dimethylphenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6055246.png)

![2-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6055269.png)
![2-methylbenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6055275.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6055283.png)
![3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B6055284.png)
